1-(Indolizin-3-yl)pentan-1-one
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Overview
Description
1-(Indolizin-3-yl)pentan-1-one is a chemical compound that belongs to the class of indolizine derivatives Indolizines are heterocyclic compounds containing a fused pyridine and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Indolizin-3-yl)pentan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an alkyne in the presence of a suitable catalyst, leading to the formation of the indolizine ring system. The subsequent introduction of the pentan-1-one moiety can be achieved through various organic transformations, such as Friedel-Crafts acylation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(Indolizin-3-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.
Substitution: The indolizine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the indolizine ring.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of cancer.
Industry: The compound’s unique structural properties make it a candidate for use in materials science and catalysis.
Mechanism of Action
The mechanism of action of 1-(Indolizin-3-yl)pentan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(Indolizin-3-yl)ethan-1-one: This compound has a shorter alkyl chain compared to 1-(Indolizin-3-yl)pentan-1-one.
1-(Indolizin-3-yl)butan-1-one: This compound has a four-carbon alkyl chain, making it structurally similar but with different physicochemical properties.
Uniqueness
This compound is unique due to its specific alkyl chain length, which can influence its reactivity and biological activity
Properties
CAS No. |
675139-40-9 |
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Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-indolizin-3-ylpentan-1-one |
InChI |
InChI=1S/C13H15NO/c1-2-3-7-13(15)12-9-8-11-6-4-5-10-14(11)12/h4-6,8-10H,2-3,7H2,1H3 |
InChI Key |
NOLKEBXXNWCPDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC=C2N1C=CC=C2 |
Origin of Product |
United States |
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